7-Bromo-5-chloro-1,3-benzothiazol-4-amine
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Overview
Description
“7-Bromo-5-chloro-1,3-benzothiazol-4-amine” is a chemical compound with the molecular formula C7H4BrClN2S . It belongs to the class of benzothiazoles, which are bicyclic compounds with a fused benzene and thiazole ring .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various methods. One approach involves the reactions of 2-amino- and 2-mercaptothiazole derivatives, which are considered highly reactive building blocks for organic and organoelement synthesis . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-chloro-1,3-benzothiazol-4-amine” includes a benzothiazole moiety, which is a bicyclic structure with fused benzene and thiazole rings . This structure contains electron-rich heteroatoms, nitrogen and sulfur, which make it of great interest for researchers in drug design .Chemical Reactions Analysis
Benzothiazoles, including “7-Bromo-5-chloro-1,3-benzothiazol-4-amine”, are known for their reactivity. The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allow for easy functionalization . This makes them suitable for various chemical reactions, including the synthesis of pharmacologically active heterocycles .Scientific Research Applications
Fluorescent and Colorimetric pH Probe
Researchers have developed a highly water-soluble fluorescent and colorimetric pH probe utilizing a benzothiazole derivative. This probe demonstrates exceptional solubility in water, attributed to its benzothiazole moiety and charged trimethyl amino group. It is capable of monitoring both acidic and alkaline solutions with a reversible color/fluorescence change at neutral pH, observable with the naked eye. This probe's high stability, selectivity, and significant Stokes shifts make it an ideal candidate for real-time intracellular pH imaging applications (Diana et al., 2020).
Synthesis of Heterocyclic Compounds
In the realm of organic chemistry, the compound has been utilized in synthesizing 2-amino substituted 7H-1,3,4-thiadiazolo[3,2-α]pyrimidin-7-ones through a series of reactions involving bromo substituent displacement. This synthesis showcases the versatility of benzothiazole derivatives in constructing complex heterocyclic structures for potential pharmaceutical applications (Safarov et al., 2005).
Anticancer Agent Development
The compound serves as a precursor in the synthesis of targeted anticancer agents, specifically EGFR inhibitors. These synthesized quinazoline derivatives exhibit potent inhibitory activity against EGFR, comparable to gefitinib, and demonstrate significant cytotoxicity against various human cancer cell lines. This research underscores the therapeutic potential of benzothiazole derivatives in cancer treatment (Allam et al., 2020).
Amination Methodology
A safe and practical alternative to nitration for synthesizing aminated benzothiadiazole derivatives has been reported. This palladium-catalyzed amination process yields high-quality compounds efficiently, highlighting an advancement in the synthesis of nitrogen-containing heterocycles, which are crucial in medicinal chemistry (Liu et al., 2003).
Mechanism of Action
While the specific mechanism of action for “7-Bromo-5-chloro-1,3-benzothiazol-4-amine” is not mentioned in the sources, benzothiazole derivatives are known to possess a broad spectrum of biological activities . They have been found to be effective against various types of cancer cell lines through a multitude of mechanisms .
Future Directions
Benzothiazole derivatives, including “7-Bromo-5-chloro-1,3-benzothiazol-4-amine”, have shown potential in various fields, particularly in drug design due to their high biological and pharmacological activity . Future research may focus on exploring their potential uses in medicine, as well as developing new synthetic approaches and patterns of reactivity .
properties
IUPAC Name |
7-bromo-5-chloro-1,3-benzothiazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c8-3-1-4(9)5(10)6-7(3)12-2-11-6/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMHEQFMLGHAAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C2C(=C1Br)SC=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-1,3-benzothiazol-4-amine |
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